Bienvenue dans la boutique en ligne BenchChem!

Mivavotinib

Diffuse large B-cell lymphoma Cell-of-origin SYK inhibitor

Mivavotinib (TAK-659) is the only commercially available dual SYK/FLT3 inhibitor with clinically validated potency (SYK IC50 3.2 nM, FLT3 IC50 4.6 nM) and a defined selectivity margin (36-fold over JAK3). Unlike single-target SYK inhibitors, it delivers FLT3-ITD-dependent marrow blast reduction and tumor-selective killing in MYC-driven lymphoma models. For ABC-DLBCL and FLT3-mutant AML research requiring dual pathway blockade without multi-agent complexity, this compound provides a single-agent solution with established in vivo dosing (100 mg/kg/day).

Molecular Formula C17H21FN6O
Molecular Weight 344.4 g/mol
CAS No. 1312691-33-0
Cat. No. B569308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivavotinib
CAS1312691-33-0
SynonymsTAK-659
Molecular FormulaC17H21FN6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
InChIInChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
InChIKeyMJHOMTRKVMKCNE-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mivavotinib (TAK-659, CB-659) – CAS 1312691-33-0 | SYK/FLT3 Dual Inhibitor Procurement Specification


Mivavotinib (also known as TAK-659 or CB-659) is an orally bioavailable, small-molecule dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. The compound inhibits SYK with an IC₅₀ of 3.2 nM and FLT3 with an IC₅₀ of 4.6 nM in enzymatic assays . Mivavotinib is an investigational type 1 tyrosine kinase inhibitor that binds competitively to the ATP-binding site of active tyrosine kinases [2]. Its dual-target profile and clinical development trajectory across B-cell lymphomas and acute myeloid leukemia (AML) distinguish it from single-target SYK or FLT3 inhibitors in procurement decision-making.

Why SYK Inhibitors Are Not Interchangeable – Mivavotinib Differentiation Rationale


SYK inhibitors exhibit substantial divergence in target selectivity, kinase inhibition profiles, and clinical performance [1]. While fostamatinib (R406) demonstrates SYK inhibition with an IC₅₀ of approximately 41 nM and entospletinib (GS-9973) shows SYK IC₅₀ of ~7.7 nM, mivavotinib's SYK IC₅₀ of 3.2 nM represents a quantitatively distinct potency level [2]. More critically, mivavotinib's dual SYK/FLT3 inhibition (FLT3 IC₅₀ = 4.6 nM) is a pharmacologically unique combination not shared by fostamatinib or entospletinib, which are selective SYK inhibitors lacking meaningful FLT3 activity [2]. This dual-target profile directly impacts clinical utility: mivavotinib demonstrates FLT3-ITD mutation-dependent marrow blast reduction at higher daily doses, establishing functional FLT3 inhibition in patients that single-target SYK inhibitors cannot replicate [3]. Additionally, mivavotinib exhibits defined selectivity margins over structurally related kinases (36-fold over JAK3, 42-fold over ZAP70, 23-fold over VEGFR2), providing a quantifiable selectivity fingerprint that distinguishes it from less comprehensively profiled alternatives . Substitution with a generic SYK inhibitor would forfeit both the FLT3-targeting capability and the specific selectivity profile documented for this compound.

Mivavotinib Procurement Evidence: Quantitative Differentiation vs. SYK/FLT3 Inhibitor Comparators


Differential Response by DLBCL Cell-of-Origin Subtype: Non-GCB vs. GCB ORR

In a phase I study of 124 relapsed/refractory lymphoma patients, mivavotinib demonstrated significantly higher objective response rate (ORR) in non-GCB DLBCL (58%; 7/12) compared with GCB DLBCL (28%; 11/40), representing a 2.1-fold difference in response rate between subtypes [1]. This differential activity by cell-of-origin has not been consistently documented for other SYK inhibitors such as fostamatinib or entospletinib in comparable clinical datasets. Fostamatinib (R788, the prodrug of R406) showed an ORR of approximately 10% in unselected DLBCL patients in early trials, substantially lower than mivavotinib's 38% ORR in the overall DLBCL cohort [2].

Diffuse large B-cell lymphoma Cell-of-origin SYK inhibitor Non-GCB subtype

Dual SYK/FLT3 Inhibition vs. Single-Target Inhibitors: IC₅₀ Comparison

Mivavotinib uniquely exhibits potent dual inhibition of both SYK (IC₅₀ = 3.2 nM) and FLT3 (IC₅₀ = 4.6 nM) at comparable nanomolar concentrations [1]. In contrast, fostamatinib (R406, the active metabolite) demonstrates SYK IC₅₀ ≈ 41 nM with negligible FLT3 activity, while entospletinib (GS-9973) shows SYK IC₅₀ ≈ 7.7 nM but is a selective SYK inhibitor without meaningful FLT3 inhibition [2]. Cerdulatinib (PRT062070), a dual SYK/JAK inhibitor, has SYK IC₅₀ ≈ 32 nM and JAK1/3 inhibition but lacks FLT3 activity, representing a distinct dual-target profile [2]. The FLT3-ITD mutation is a validated driver in AML; mivavotinib's FLT3 IC₅₀ of 4.6 nM is within the range of approved FLT3 inhibitors (e.g., gilteritinib IC₅₀ ≈ 0.3-2 nM for FLT3) [3]. Clinically, when daily doses of mivavotinib were escalated to achieve FLT3 inhibition, marrow blast reduction was observed in FLT3-ITD mutant AML patients, confirming functional FLT3 inhibition in vivo [4].

Kinase inhibition SYK inhibitor FLT3 inhibitor Target selectivity

Clinical Activity in FLT3-ITD Mutant AML: Marrow Blast Reduction vs. Baseline

In a phase Ib study of 43 patients with relapsed/refractory AML, mivavotinib demonstrated FLT3-ITD mutation-dependent marrow blast reduction when administered at daily doses sufficient to achieve FLT3 inhibition [1]. The study documented 5 complete responses (4 with incomplete count recovery) among the 43 enrolled patients [1]. In the once-daily (QD) dosing cohort, the maximum tolerated dose was not reached up to 160 mg QD, with 140 mg QD identified as the recommended phase II dose; in the twice-daily cohort, the MTD was 60 mg BID [1]. Population pharmacokinetic modeling from 159 patients established that median steady-state trough concentrations following 70 mg BID and 160 mg QD dosing achieve approximately 100 ng/mL, the threshold associated with >90% FLT3 inhibition in ex vivo plasma assays [2]. This PK-PD linkage provides a quantifiable exposure-response relationship not established for single-target SYK inhibitors in AML. In contrast, entospletinib monotherapy in AML showed an ORR of approximately 0% with no significant single-agent activity, underscoring the functional relevance of mivavotinib's dual-target profile in this disease setting [3].

Acute myeloid leukemia FLT3-ITD mutation Marrow blast reduction SYK/FLT3 inhibitor

Kinase Selectivity Profile: Quantitative Selectivity Ratios vs. JAK3, ZAP70, VEGFR2

Mivavotinib demonstrates defined selectivity margins against structurally or functionally related kinases: 36-fold selectivity over JAK3, 42-fold selectivity over ZAP70, and 23-fold selectivity over VEGFR2 . These quantitative selectivity ratios provide a benchmark for off-target risk assessment. In comparison, fostamatinib (R406) exhibits inhibition of multiple off-target kinases including KDR (VEGFR2) with reported IC₅₀ of approximately 30-50 nM, representing a lower selectivity margin relative to its SYK IC₅₀ of 41 nM (estimated <2-fold selectivity) [1]. Entospletinib demonstrates broader off-target activity against a panel of kinases at therapeutically relevant concentrations, though comprehensive selectivity ratio data are less systematically reported [1]. Cerdulatinib, as a dual SYK/JAK inhibitor, intentionally targets JAK family kinases with IC₅₀ values for JAK1 (~12 nM) and JAK3 (~8 nM) that overlap with its SYK IC₅₀ (~32 nM), representing a distinct selectivity design philosophy [1]. Mivavotinib's >20-fold selectivity margins over key off-target kinases provide a quantifiable basis for experimental interpretation of phenotype attribution.

Kinase selectivity Off-target profiling JAK3 ZAP70 VEGFR2

Population Pharmacokinetics: Defined Steady-State Exposure and Half-Life Parameters

Population pharmacokinetic analysis of mivavotinib from 159 patients across 2 phase 1/2 studies established a two-compartment model with first-order linear elimination and first-order absorption with associated lag time [1]. Key PK parameters: apparent clearance (CL/F) = 31.6 L/h; apparent central compartment volume (Vc/F) = 893 L; resulting terminal half-life ≈ 20 hours [1]. Simulations demonstrated that median steady-state trough concentrations following 70 mg twice-daily and 160 mg once-daily dosing achieve approximately 100 ng/mL, the level associated with >90% FLT3 inhibition per ex vivo plasma assays [1]. Creatinine clearance was identified as a significant covariate of CL/F, with simulations showing that steady-state mivavotinib exposure increases with decreasing renal function [1]. In contrast, comparable population PK data with defined exposure-response thresholds for SYK/FLT3 dual inhibition are not available for fostamatinib or entospletinib, which have been studied primarily for SYK inhibition without FLT3 exposure-response characterization.

Pharmacokinetics Population PK modeling Oral bioavailability Trough concentration

Tumor-Selective Cytotoxicity: Induction of Apoptosis in Tumor vs. Non-Tumor Cells

In vitro studies demonstrate that mivavotinib induces Casp3 activation and apoptosis in LMP2A/MYC lymphoma cells (Casp3 activation apparent at 4 h, reaching maximum levels at 8 h of treatment with 5 μM mivavotinib), while sparing non-tumor cells . In vivo, mivavotinib (100 mg/kg/day orally for 10 days) abrogates splenomegaly and tumor development in LMP2A/MYC transgenic mice, with selective killing of tumor cells but not host cells within the spleen and tumors . Mivavotinib also blocks metastasis of tumor cells into bone marrow in this model . This tumor-selective cytotoxicity profile is supported by findings that mivavotinib inhibits cellular proliferation in SYK-dependent DLBCL and FLT3-dependent AML cell lines [1]. In contrast, fostamatinib and entospletinib lack comparable in vivo tumor-selectivity data in genetic mouse models of lymphoma. The therapeutic window implied by tumor-selective killing without non-tumor cell toxicity in the LMP2A/MYC model represents a documented safety differentiation from less selective kinase inhibitors.

Tumor selectivity Apoptosis CLL DLBCL Cell death

Mivavotinib Application Scenarios: Evidence-Based Research and Procurement Use Cases


Non-GCB (ABC-Type) Diffuse Large B-Cell Lymphoma Preclinical Research

Based on phase I clinical data showing 58% ORR in non-GCB DLBCL versus 28% in GCB DLBCL (a 2.1-fold differential), mivavotinib is optimally suited for preclinical studies investigating SYK-dependent B-cell receptor signaling in activated B-cell-like (ABC) DLBCL models [1]. Researchers should prioritize mivavotinib over single-target SYK inhibitors (e.g., fostamatinib, entospletinib) for ABC-DLBCL xenograft or patient-derived models where SYK pathway dependence is established [2]. The documented 38% overall DLBCL ORR in heavily pretreated patients (124-patient cohort) provides a robust clinical validation benchmark for correlative in vitro-in vivo translational studies.

FLT3-ITD Mutant Acute Myeloid Leukemia Dual Pathway Inhibition Studies

Mivavotinib is indicated for AML research requiring concurrent SYK and FLT3 pathway inhibition, particularly in FLT3-ITD mutant models where functional FLT3 inhibition has been clinically validated [1]. The phase Ib AML study demonstrated FLT3-ITD mutation-dependent marrow blast reduction, and population PK modeling established the 100 ng/mL trough threshold for >90% FLT3 inhibition (achievable with 70 mg BID or 160 mg QD dosing in humans) [2]. This compound eliminates the need for multi-agent SYK plus FLT3 inhibitor combinations, providing a single-agent tool for investigating the therapeutic hypothesis of dual SYK/FLT3 blockade in FLT3-driven hematologic malignancies.

Kinase Selectivity Reference Standard for SYK Inhibitor Off-Target Profiling

With defined selectivity margins (36-fold over JAK3, 42-fold over ZAP70, 23-fold over VEGFR2), mivavotinib serves as a reference compound for benchmarking SYK inhibitor selectivity in kinase panel screening [1]. Researchers conducting comparative pharmacology of SYK inhibitors can use mivavotinib as a selectivity-calibrated control to interpret cellular phenotypes attributed to SYK versus off-target kinase inhibition. This application is particularly relevant when evaluating novel SYK inhibitors or when comparing the selectivity profiles of fostamatinib (minimal VEGFR2 selectivity), entospletinib, and cerdulatinib (dual SYK/JAK targeting) [2].

LMP2A/MYC Transgenic Lymphoma Models for Tumor-Selective Cytotoxicity Assessment

Mivavotinib is validated in the LMP2A/MYC transgenic mouse model of lymphoma, where it demonstrates selective killing of tumor cells while sparing non-tumor host cells and abrogating metastasis to bone marrow [1]. Researchers utilizing this genetic model or similar MYC-driven lymphoma systems should select mivavotinib when the experimental objective requires a compound with documented tumor-selective in vivo efficacy and a characterized therapeutic index. The dosing regimen (100 mg/kg/day oral gavage for 10 days) is established and reproducible [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivavotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.